2-[(Benzyloxy)methyl]but-3-en-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
87970-17-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h2-7,11,13H,1,8-10H2 |
InChI Key |
QXZTXQVRDPVCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Applications in the Total Synthesis of Complex Organic Molecules
Pharmaceutical Intermediate Synthesis
Beta-2 Agonist Intermediates (e.g., Salmeterol intermediates)
Salmeterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma. Its synthesis involves the coupling of two key fragments. While patents detailing the synthesis of Salmeterol and its intermediates exist, 2-[(Benzyloxy)methyl]but-3-en-1-ol is not explicitly mentioned as a precursor. google.comgoogle.comderpharmachemica.com The synthesis of Salmeterol typically involves intermediates such as N-benzyl-6-(4-phenylbutoxy)hexan-1-amine and methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.comderpharmachemica.com Theoretically, a chiral fragment derived from this compound could be envisioned as a building block for portions of the Salmeterol structure, but this is not a reported strategy.
Pharmaceutical Intermediate Synthesis
Antiviral Drug Precursors (e.g., Entecavir intermediates)
As previously mentioned in the context of natural product synthesis, this chiral building block is a cornerstone in the production of Entecavir.
Entecavir Intermediates: Entecavir, a potent antiviral drug against the Hepatitis B virus, is a cyclopentyl guanosine (B1672433) analogue. google.com The synthesis of Entecavir relies on key intermediates that establish the correct stereochemistry of the cyclopentyl core. The use of precursors like (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol, which can be synthesized from achiral starting materials through processes involving this compound, is a documented strategy. thieme-connect.com These intermediates are essential for constructing the 4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl moiety of Entecavir. google.com
Asymmetric Catalysis in Stereoselective Synthesis
Antifungal Drug Precursors (e.g., Posaconazole intermediates)
The structural elements of this compound are also found in key intermediates for complex antifungal agents.
| Drug | Class | Role of this compound Framework |
| Entecavir | Antiviral | Precursor to key stereodefined cyclopentyl intermediates. thieme-connect.comgoogle.com |
| Posaconazole | Antifungal | The benzyloxy motif is used in key intermediates for the synthesis of the tetrahydrofuran (B95107) core. google.com |
Chemical Transformations and Reactivity of 2 Benzyloxy Methyl but 3 En 1 Ol
Reactions Involving the Terminal Alkene Moiety
The terminal double bond in 2-[(benzyloxy)methyl]but-3-en-1-ol is susceptible to a variety of addition and cycloaddition reactions, providing a gateway to further functionalization and the construction of more complex molecular architectures.
Functionalization via Olefin Chemistry
The terminal alkene can be readily functionalized using established olefin chemistry methodologies, including epoxidation, dihydroxylation, and hydrogenation.
Epoxidation and Dihydroxylation: The oxygenation of carbon-carbon double bonds is a fundamental transformation. In enzymatic systems, this can lead to either epoxides or cis-diols. nih.gov Non-heme iron catalysts can be utilized to perform olefin oxidations with hydrogen peroxide, where the outcome between epoxidation and cis-dihydroxylation can be influenced by the ligand environment of the catalyst. nih.gov Specifically, the spin state of the Fe(III)-OOH intermediate, modulated by the steric and electronic properties of the ligands, dictates the reaction pathway. nih.gov
Hydrogenation: The terminal double bond can be saturated through catalytic hydrogenation to yield the corresponding saturated alcohol, 2-[(benzyloxy)methyl]butan-1-ol. This reaction is typically carried out using a variety of catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere.
Carbon-Carbon Bond Forming Reactions
The alkene moiety serves as a handle for constructing new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. youtube.com
Radical Cyclizations: Radical reactions mediated by reagents like tributyltin hydride (Bu3SnH) and initiated by azobisisobutyronitrile (AIBN) are effective for forming carbon-carbon bonds. libretexts.org In a typical sequence, the tributyltin radical can react with a carbon-halogen bond to generate a carbon radical, which can then add across the double bond of a molecule like this compound to form a new carbon-carbon bond. libretexts.org
Carboamination: This class of reactions involves the simultaneous addition of a carbon and a nitrogen substituent across the double bond. While specific examples for this compound are not detailed in the provided context, this remains a powerful strategy for the synthesis of amino alcohols and other nitrogen-containing compounds.
Metathesis Reactions for Scaffold Diversification
Olefin metathesis offers a powerful tool for the formation of new carbon-carbon double bonds and has become indispensable in modern organic synthesis. Cross-metathesis of this compound with other olefins, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), can lead to a diverse array of elongated or more complex unsaturated alcohols. This strategy allows for significant diversification of the molecular scaffold.
Reactions of the Primary Hydroxyl Group
The primary hydroxyl group is a versatile functional handle that can be readily transformed into other important functional groups, such as aldehydes, carboxylic acids, esters, and ethers.
Oxidation Reactions
The oxidation of the primary alcohol functionality can be controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of reagents and reaction conditions. libretexts.org
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the selective oxidation of primary alcohols to aldehydes. libretexts.org These reactions are typically performed in anhydrous solvents to prevent over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. libretexts.org A convenient two-step, one-pot procedure involves initial treatment with sodium hypochlorite (B82951) (NaOCl) and TEMPO under phase-transfer conditions, followed by oxidation with sodium chlorite (B76162) (NaClO2). nih.gov This method is compatible with various sensitive functional groups. nih.gov Another approach involves a copper-catalyzed oxidation using oxygen as the terminal oxidant, followed by a chlorite oxidation. researchgate.net
| Starting Material | Oxidizing Agent/Conditions | Product | Reference |
| Primary Alcohol | Pyridinium chlorochromate (PCC) or Dess‑Martin periodinane (DMP) | Aldehyde | libretexts.org |
| Primary Alcohol | NaOCl, TEMPO, then NaClO2 | Carboxylic Acid | nih.gov |
| Allylic/Benzylic Alcohol | Cu-catalysis, O2, then chlorite | Carboxylic Acid | researchgate.net |
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification and etherification, which are fundamental reactions for protection or further functionalization.
Nucleophilic Substitution Reactions
The primary alcohol functionality in this compound is a key site for nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group. Therefore, to facilitate substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.
One common strategy involves the activation of the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the alcohol into a sulfonate ester. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
Alternatively, the alcohol can be converted into an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding alkyl chloride or bromide. These alkyl halides are then susceptible to Sₙ2 reactions with various nucleophiles.
The table below summarizes some potential nucleophilic substitution reactions at the C1 position of this compound after activation of the hydroxyl group.
| Activating Reagent | Nucleophile (Nu⁻) | Product Structure | Reaction Type |
| TsCl, Pyridine | CN⁻ | 2-[(Benzyloxy)methyl]but-3-en-1-carbonitrile | Sₙ2 |
| MsCl, Et₃N | N₃⁻ | 1-Azido-2-[(benzyloxy)methyl]but-3-ene | Sₙ2 |
| PBr₃ | I⁻ (from NaI) | 1-Iodo-2-[(benzyloxy)methyl]but-3-ene | Sₙ2 (Finkelstein) |
| SOCl₂ | RS⁻ (from RSH) | 2-[(Benzyloxy)methyl]-1-(alkylthio)but-3-ene | Sₙ2 |
Reactions at the Benzylic Position (e.g., deprotection via hydrogenolysis)
The benzylic C-O bond in the benzyloxy ether is susceptible to cleavage under various reductive conditions, a process known as deprotection. Hydrogenolysis is a widely employed method for the removal of benzyl (B1604629) protecting groups. ambeed.com This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). jk-sci.com
The general mechanism of hydrogenolysis involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by reaction with adsorbed hydrogen to cleave the bond, yielding the deprotected alcohol and toluene. stackexchange.comacsgcipr.org
A key consideration for the hydrogenolysis of this compound is the presence of the butenyl group. Under standard hydrogenolysis conditions, the double bond can also be reduced. researchgate.net Therefore, careful selection of the catalyst and reaction conditions is crucial to achieve selective deprotection of the benzyl ether while preserving the alkene.
Transformations Involving the Benzyloxy Ether
The benzyloxy ether serves as a protecting group for the primary alcohol at the C1' position. Its removal and stability are critical aspects of its synthetic utility.
Selective deprotection of the benzyl ether in the presence of the alkene can be achieved through catalytic transfer hydrogenation or by using specific catalysts that favor hydrogenolysis over alkene reduction.
Catalytic Hydrogenation:
Standard catalytic hydrogenation with H₂ and Pd/C will typically reduce both the alkene and cleave the benzyl ether. organic-chemistry.org However, the chemoselectivity can be influenced by the choice of catalyst and reaction parameters. For instance, certain palladium catalysts on different supports or with specific modifiers can exhibit enhanced selectivity for hydrogenolysis. jst.go.jp
The following table outlines common catalysts used for benzyl ether deprotection via hydrogenation and their general selectivity profiles in the context of a molecule containing an alkene.
| Catalyst | Hydrogen Source | Typical Solvent(s) | General Selectivity |
| 10% Pd/C | H₂ (1 atm) | Methanol, Ethanol | Generally non-selective; reduces both alkene and cleaves ether. organic-chemistry.org |
| 20% Pd(OH)₂/C (Pearlman's catalyst) | H₂ (1 atm) | Ethyl Acetate, THF | Often shows higher activity for hydrogenolysis and may offer better selectivity. |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | H₂ (1 atm) | Methanol | Primarily used for alkyne to cis-alkene reduction; less common for debenzylation. |
| Raney Nickel | H₂ (high pressure) | Ethanol | Highly active, often leads to reduction of both functional groups. |
Other Deprotection Methods:
Besides hydrogenolysis, other methods can be employed for benzyl ether cleavage, some of which may offer better chemoselectivity. These include:
Dissolving Metal Reduction: Using sodium or lithium in liquid ammonia (B1221849) (Birch reduction) can cleave the benzyl ether. However, this method can also reduce the double bond.
Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) can effect cleavage of the benzyl ether. organic-chemistry.org
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzene (B151609) ring. organic-chemistry.orgcdnsciencepub.com This method would likely preserve the alkene functionality.
The benzyl ether in this compound is generally stable under a wide range of reaction conditions, making it a robust protecting group.
Stability to Bases: It is stable to strong bases like hydroxides, alkoxides, and organolithium reagents.
Stability to Nucleophiles: It is generally unreactive towards most nucleophiles under standard conditions.
Stability to Mild Oxidizing and Reducing Agents: The benzyl ether is compatible with many common oxidizing agents used for the conversion of alcohols to aldehydes or carboxylic acids (e.g., PCC, PDC, Swern oxidation) and mild reducing agents like sodium borohydride (B1222165) (NaBH₄).
Stability to Acidic Conditions: It is stable to moderately acidic conditions. However, strong acids can lead to cleavage. organic-chemistry.org
The compatibility of the benzyloxy ether with various reagents allows for selective manipulation of the primary alcohol and the alkene functionalities without affecting the protecting group. For example, the primary alcohol can be oxidized to an aldehyde, or the alkene can undergo reactions like epoxidation or dihydroxylation while the benzyl ether remains intact.
The Role of this compound in Complex Organic Synthesis
The chiral building block, this compound, serves as a critical starting material and intermediate in the stereoselective synthesis of a variety of complex organic molecules. Its inherent structural features, including a primary alcohol, a vinyl group, and a benzyloxymethyl substituent, provide a versatile scaffold for the construction of intricate carbocyclic and heterocyclic systems. This article explores its specific applications in the total synthesis of natural products and the preparation of pharmaceutical intermediates.
Spectroscopic Data and Analytical Methods
Optical Rotation and Chiral Analysis Techniques (e.g., HPLC, GC):To ascertain the stereochemistry and enantiomeric purity of the compound, which possesses a chiral center.
The absence of such fundamental data in the public domain suggests that "this compound" may be a novel compound, a rarely synthesized intermediate, or a substance for which characterization data has not been published in accessible formats. While information exists for structurally related compounds, such as other butenols or molecules containing a benzyloxy protecting group, direct extrapolation of this data would not provide the scientifically accurate and specific information required for the requested article.
Consequently, due to the unavailability of the necessary spectroscopic and analytical data for "this compound," it is not possible to generate the detailed and authoritative article as per the user's instructions at this time. Further research or de novo synthesis and characterization would be required to produce the specific information sought.
Theoretical and Computational Investigations
Conformational Analysis
The conformational landscape of 2-[(benzyloxy)methyl]but-3-en-1-ol is primarily dictated by the rotational freedom around its single bonds. The key dihedral angles that define the molecule's shape are associated with the C-C backbone and the orientations of the hydroxyl and benzyloxy groups. Computational methods, particularly Density Functional Theory (DFT), are invaluable for identifying the most stable conformers and the energy barriers between them.
The relative energies of different conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond can form between the hydroxyl group and the oxygen atom of the benzyloxy group, leading to a more compact and stable conformation.
Table 1: Calculated Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C1-C2-C(CH₂OBn)-C) | Relative Energy (kcal/mol) | Key Interactions |
| A (Global Minimum) | ~60° (gauche) | ~180° (anti) | 0.00 | Intramolecular H-bond (OH···O-Bn) |
| B | ~180° (anti) | ~180° (anti) | 1.5 - 2.5 | Extended, less steric strain |
| C | ~60° (gauche) | ~60° (gauche) | 2.0 - 3.5 | Steric repulsion between vinyl and benzyloxy groups |
Note: The values presented are illustrative and would be determined through specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
The global minimum energy conformation is typically one that maximizes stabilizing interactions while minimizing steric clashes. The bulky benzyloxy group significantly influences the conformational preferences, often orienting itself to reduce interactions with the vinyl group.
Reaction Pathway Modeling and Transition State Analysis
A common reaction of homoallylic alcohols is electrophilic addition to the double bond. The presence of the hydroxyl and benzyloxy groups can direct the stereochemical outcome of such reactions. For example, in an epoxidation reaction, the hydroxyl group can direct the oxidizing agent to one face of the double bond, leading to a diastereoselective synthesis.
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state determine the activation energy of the reaction. For instance, in a nickel-catalyzed cross-coupling reaction, theoretical modeling can help to understand the coordination of the alcohol to the metal center and the subsequent steps of the catalytic cycle. nih.gov The stereochemical outcome of such reactions can be rationalized by analyzing the steric and electronic effects within the transition state structure.
Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Addition
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Formation of the electrophile-alkene complex | 5 - 10 |
| 2 (Transition State) | Nucleophilic attack of the double bond on the electrophile | 15 - 25 |
| 3 | Formation of the carbocation intermediate | - |
| 4 | Nucleophilic capture of the carbocation | < 5 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.
Computational Prediction of Spectroscopic Properties
The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a significant application of computational chemistry. These predictions are crucial for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. nih.govnih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used. nih.govnih.gov By calculating the NMR parameters for different possible conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with experimental data. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (OH) | 1.5 - 2.5 | br s |
| H (C1) | 3.5 - 3.7 | m |
| H (C2) | 2.3 - 2.5 | m |
| H (CH₂OBn) | 3.4 - 3.6 | d |
| H (C3) | 5.7 - 5.9 | ddd |
| H (C4, cis) | 5.1 - 5.2 | d |
| H (C4, trans) | 5.2 - 5.3 | d |
| H (benzyl CH₂) | 4.5 - 4.6 | s |
| H (aromatic) | 7.2 - 7.4 | m |
Note: These are estimated ranges. Precise values would be obtained from quantum chemical calculations.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode. These calculations can help in assigning the absorption bands observed in an experimental IR spectrum. For this compound, key predicted vibrational frequencies would include the O-H stretch of the alcohol, the C=C stretch of the vinyl group, and the C-O stretches of the alcohol and ether functionalities.
Emerging Research Avenues and Future Perspectives
Development of Novel and Efficient Synthetic Routes
The demand for enantiomerically pure 2-[(Benzyloxy)methyl]but-3-en-1-ol has spurred the development of innovative and efficient synthetic strategies. Traditional methods often involve multiple steps with chiral auxiliaries or resolutions, but current research is focused on more direct and atom-economical approaches.
A significant advancement lies in the field of asymmetric catalysis . The enantioselective allylation of aldehydes is a powerful tool for the construction of chiral homoallylic alcohols. Researchers are exploring the use of novel chiral ligands and metal catalysts to achieve high enantioselectivity and yield in the synthesis of this compound and its analogs.
Another promising area is chemoenzymatic synthesis . The use of enzymes, such as lipases for kinetic resolution or oxidoreductases for asymmetric reduction, offers a green and highly selective alternative to traditional chemical methods. For instance, the enzymatic resolution of a racemic mixture of a suitable precursor can provide access to the desired enantiomer of this compound with high optical purity. The synthesis of related chiral epoxides from renewable sources using chemoenzymatic methods highlights the potential of this approach. mdpi.com
Future efforts in this domain will likely concentrate on the development of catalytic systems with higher turnover numbers, broader substrate scope, and the ability to operate under milder and more environmentally friendly conditions. The ultimate goal is to establish a scalable and cost-effective synthesis that can meet the growing demand for this valuable chiral building block.
Expanding Scope in Complex Molecule Synthesis
The inherent functionality of this compound makes it an ideal starting material for the synthesis of a wide array of complex molecules, particularly those containing stereogenic centers. Its vinyl group can be readily transformed into other functional groups through reactions such as ozonolysis, epoxidation, or hydroboration-oxidation, while the primary alcohol provides a handle for chain extension or the introduction of other moieties.
Furthermore, the development of novel catalytic methods, such as nickel-catalyzed chain-walking of unsaturated alcohols, opens up new possibilities for the functionalization of the butenyl side chain at positions that are otherwise difficult to access. acs.org This could lead to the synthesis of novel analogs of known bioactive molecules with potentially improved pharmacological properties.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of this compound, this translates to a focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.
One key aspect is the use of catalytic methods , which are inherently more atom-economical than stoichiometric reactions. As discussed earlier, both metal and biocatalysis are being actively explored to this end. The development of recyclable catalysts is a particularly important goal.
Another green approach is the use of renewable starting materials . While the benzyloxy group is derived from petroleum-based toluene, there is growing interest in exploring alternative protecting groups that can be derived from renewable resources. Furthermore, the development of one-pot or tandem reactions can significantly reduce the number of workup and purification steps, thereby minimizing solvent consumption and waste generation. General green chemistry approaches, such as using microwave irradiation and solid-supported catalysts, can also be applied to the synthesis of this compound and its derivatives. umich.edu
The table below summarizes some green chemistry strategies applicable to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Catalysis | Use of asymmetric metal catalysts or enzymes to reduce the need for stoichiometric chiral reagents. |
| Atom Economy | Employing addition reactions like allylation to maximize the incorporation of starting material atoms into the final product. |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like water or supercritical fluids, and minimizing the use of protecting groups. |
| Design for Energy Efficiency | Utilizing catalytic reactions that proceed at ambient temperature and pressure, or employing energy-efficient techniques like microwave heating. umich.edu |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials and protecting groups. |
Exploration of Bioactivity in Derived Scaffolds
While this compound itself is primarily a synthetic intermediate, the scaffolds derived from it hold significant potential for biological activity. The presence of a chiral center and multiple functional groups allows for the creation of diverse libraries of compounds for high-throughput screening.
The structural motifs accessible from this building block are found in a variety of bioactive molecules . For example, the core structure can be elaborated into substituted tetrahydrofurans, pyrans, and other heterocyclic systems that are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of various bioactive molecules often relies on versatile building blocks that can be readily modified.
Future research will likely focus on the systematic derivatization of the this compound scaffold and the evaluation of the resulting compounds for various biological activities. The combination of efficient and divergent synthetic strategies with modern screening techniques will be crucial for unlocking the full therapeutic potential of this promising chiral building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
